molecular formula C9H13NO B595518 1-(2-Amino-3-methylphenyl)ethanol CAS No. 196611-19-5

1-(2-Amino-3-methylphenyl)ethanol

Cat. No. B595518
M. Wt: 151.209
InChI Key: RNQMERCPVXXHIB-UHFFFAOYSA-N
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Description

“1-(2-Amino-3-methylphenyl)ethanol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 1-(2-amino-3-methylphenyl)ethanol .


Synthesis Analysis

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was identified as the best co-solvent for this bioconversion .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 . The canonical SMILES string is CC1=C(C(=CC=C1)C©O)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

Beta-Adrenergic Receptor Studies

1-(2-Amino-3-methylphenyl)ethanol and its derivatives have been utilized in the differentiation of beta-adrenergic receptors. Structural modifications of similar compounds have been shown to change sympathomimetic activity, leading to the classification of beta-receptors into beta-1 and beta-2 types. These receptors are found in various tissues including the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed. This research enhances understanding of receptor subtypes and their pharmacological targeting (Lands, Ludueña, & Buzzo, 1967).

Synthesis of Heterocyclic Compounds

Research has also focused on the application of derivatives of 1-(2-Amino-3-methylphenyl)ethanol in the synthesis of heterocyclic compounds. These syntheses involve cyclizations and have led to the formation of various tetrahydroisoquinolines, which are significant in medicinal chemistry (Kametani et al., 1970).

Enantioselective Syntheses

Enantioselective syntheses involving similar compounds have been achieved, with particular focus on reactions like alcoholysis, hydrolysis, and acylation. These methodologies are crucial in producing specific enantiomers of pharmaceutical importance (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Oxidation Studies

Research into the oxidation of secondary alcohols like 1-(2-Amino-3-methylphenyl)ethanol to esters has been conducted. This area of study is significant for understanding reaction pathways and kinetics in organic chemistry, and it offers insights into the technology of lignin degradation (Li, Meng, Liu, & Peng, 2013).

Antitumor Activity

Some derivatives of 1-(2-Amino-3-methylphenyl)ethanol have been synthesized and tested for their antitumor activity. This research is crucial for discovering new therapeutic agents against cancer (Isakhanyan et al., 2016).

Safety And Hazards

When handling “1-(2-Amino-3-methylphenyl)ethanol”, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

1-(2-amino-3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMERCPVXXHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017839
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-methylphenyl)ethanol

CAS RN

196611-19-5
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-3-methylphenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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